N,6-dimethylnaphthalene-2-sulfonamide

Medicinal chemistry SAR Building block differentiation

Generic naphthalene-2-sulfonamide sourcing without regard to methylation pattern risks procurement of analogs with unintended solubility, permeability, or target-binding profiles. N,6-Dimethylnaphthalene-2-sulfonamide (CAS 881287-34-9) directly addresses this gap. - Fills the substitution gap between N-methyl (CAS 7147-68-4) and 6-methyl (CAS 215958-81-9) mono-substituted probes, enabling systematic SAR exploration of additive vs synergistic methylation effects. - Predicted logP 3.7-3.8 places it in a lipophilicity window compatible with cell permeability while avoiding promiscuous binding thresholds. - Orthogonal identity verification (NMR, LCMS) ensures correct CAS and eliminates misidentification risk with the skin sensitizer 6-amino-N-methylnaphthalene-2-sulfonamide (CAS 104295-55-8).

Molecular Formula C12H13NO2S
Molecular Weight 235.3 g/mol
Cat. No. B229798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,6-dimethylnaphthalene-2-sulfonamide
Molecular FormulaC12H13NO2S
Molecular Weight235.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC
InChIInChI=1S/C12H13NO2S/c1-9-3-4-11-8-12(16(14,15)13-2)6-5-10(11)7-9/h3-8,13H,1-2H3
InChIKeyGQMNYVKXCHEPTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,6-Dimethylnaphthalene-2-sulfonamide: Identity and Specifications


N,6-Dimethylnaphthalene-2-sulfonamide (molecular formula C₁₂H₁₃NO₂S, molecular weight 235.3 g/mol) is a doubly methylated naphthalene-2-sulfonamide derivative bearing a methyl substituent at the 6-position of the naphthalene ring and an N-methyl group on the sulfonamide nitrogen . The compound belongs to the broader naphthalenesulfonamide class, which has been extensively explored as a privileged scaffold in medicinal chemistry for targets including carbonic anhydrase, fatty acid binding protein 4 (FABP4), voltage-gated sodium channel NaV1.7, calmodulin, CCR8, and the Keap1-Nrf2 protein-protein interaction [1]. Unlike simpler mono-substituted analogs, the dual methylation pattern creates a distinct steric and electronic profile that influences both physicochemical properties and potential biological recognition.

SAR Probe Fills substitution gap between mono-methyl naphthalene-2-sulfonamide analogs for systematic SAR exploration
Screening Candidate Distinct dual-methyl chemical space supports diversity-oriented library inclusion and polypharmacology profiling
Calibration Reference Predicted mid-range lipophilicity aids in silico ADME model validation for naphthalenesulfonamide chemotype
Identity Benchmark Critical procurement case study for CAS differentiation and orthogonal analytical identity verification

Differentiation from Generic Analogs


Naphthalene-2-sulfonamides with different N-alkyl or ring-methyl substitution patterns exhibit meaningfully divergent computed physicochemical properties, particularly lipophilicity (logP) and polar surface area (PSA), which directly govern membrane permeability, solubility, and target-binding behavior [1]. The 6-methyl substituent distinguishes this compound from N-methylnaphthalene-2-sulfonamide (CAS 7147-68-4; logP 3.22, PSA 54.55 Ų) , while the N-methyl group differentiates it from 6-methylnaphthalene-2-sulfonamide (CAS 215958-81-9) . In the broader naphthalenesulfonamide literature, even minor alkyl chain modifications on the sulfonamide nitrogen have been shown to alter calmodulin antagonism potency, phosphodiesterase inhibition IC₅₀ values, and selectivity profiles across carbonic anhydrase isoforms [2]. Generic substitution without accounting for these substituent-dependent differences risks procurement of a compound with unintended solubility, permeability, or target engagement characteristics.

Analogs Mono-methyl N- or 6-methyl analogs differ in hydrogen-bond donor count and lipophilicity; SAR may not transfer directly without testing.
Isomer N-Ethyl isomer (CAS 71862-50-5) shares identical MW but distinct chain- vs ring-methyl topology, potentially shifting target binding and purification.
Misassignment 6-Amino analog (CAS 104295-55-8) carries skin sensitizer and organ toxicity hazard classifications; CAS confusion requires identity verification.

Quantitative Differentiation Evidence


Substitution Pattern: Dual vs Mono-Methylation

N,6-Dimethylnaphthalene-2-sulfonamide is uniquely characterized by simultaneous methylation at both the naphthalene 6-position and the sulfonamide nitrogen. In contrast, the closest commercially available analog N-methylnaphthalene-2-sulfonamide (CAS 7147-68-4, MW 221.28) lacks ring methylation, while 6-methylnaphthalene-2-sulfonamide (CAS 215958-81-9, MW 221.28) bears an unsubstituted sulfonamide nitrogen [1]. This dual substitution confers an additional methyl group's hydrophobic surface area, predicted to increase logP by approximately 0.5–0.8 log units relative to either mono-methyl analog based on additive fragment contributions . The resulting differentiation in hydrogen-bond donor count (1 HBD for N-monosubstituted vs. 2 HBD for primary sulfonamide analogs) alters both PSA and target recognition capacity.

Substitution Pattern
Class-level
Target: C₁₂H₁₃NO₂S, MW 235.3, HBD=1, dual methyl
Analog: N-methyl HBD=1 no ring-Me; 6-methyl HBD=2 no N-Me
Altered HBD count and lipophilicity distinguish target from mono-methyl building blocks
Fragment additivity estimate; experimental logP and solubility not determined
Medicinal chemistry SAR Building block differentiation

Lipophilicity and logP Differentiation

Naphthalene-2-sulfonamide (CAS 1576-47-2) has an experimentally measured logP of approximately 0.4 and a melting point of 215–219 °C [1]. N-Methylnaphthalene-2-sulfonamide (CAS 7147-68-4) exhibits a computed logP of 3.22 . The addition of a 6-methyl group to generate N,6-dimethylnaphthalene-2-sulfonamide is predicted to further increase logP by approximately 0.5–0.6 units (based on the aromatic methyl fragment constant), yielding an estimated logP of 3.7–3.8 [2]. This represents a >3 log-unit increase in lipophilicity compared to the unsubstituted parent naphthalene-2-sulfonamide and a shift of approximately 0.5–0.6 log units above the N-methyl analog.

Lipophilicity Shift
Reported
Estimated logP 3.7–3.8
~3.4 log units above parent naphthalene-2-sulfonamide; supports membrane permeability context
Based on fragment constants; direct measurement pending
Physicochemical property prediction ADME Drug-likeness

Physicochemical Profile vs N-Ethyl Isomer

N-Ethylnaphthalene-2-sulfonamide (CAS 71862-50-5), an isomer sharing identical molecular formula (C₁₂H₁₃NO₂S) and molecular weight (235.3 g/mol) with the target compound, provides the most stringent comparator for substitution pattern effects . Despite identical MW, the relocation of the methyl group from the ring 6-position to the terminal position of an N-ethyl chain produces distinct computed properties. N-Ethylnaphthalene-2-sulfonamide has a boiling point of 401.9 °C (predicted) and density of 1.234 g/cm³ (predicted) . The target compound's 6-methyl substitution creates a more compact molecular shape with potentially different crystal packing and solubility behavior compared to the chain-extended N-ethyl isomer.

N-Ethyl Isomer Comparison
Reported
Identical MW (235.3) but ring-methyl vs chain-ethyl topology; predicted bp ~401.9 °C, density 1.234 g/cm³ for isomer
Compact ring substitution may alter crystallinity and steric fit to aromatic binding pockets
Physicochemical predictions only; no experimental target comparison data
Physicochemical comparison Purification Handling properties

Calmodulin Antagonism SAR Context

In the well-characterized naphthalenesulfonamide calmodulin antagonist series, the potency of Ca²⁺-calmodulin-dependent phosphodiesterase (PDE) inhibition is strongly dependent on both the chlorination state of the naphthalene ring and the length of the N-alkyl chain [1]. W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide) inhibits PDE with IC₅₀ = 28 μM and myosin light chain kinase with IC₅₀ = 51 μM, while the dechlorinated analog W-5 (N-(6-aminohexyl)-1-naphthalenesulfonamide) shows reduced potency with PDE IC₅₀ = 240 μM and MLCK IC₅₀ = 230 μM [2]. This class-level SAR demonstrates that even within a single naphthalenesulfonamide scaffold, substituent identity dramatically alters biological potency (up to ~8.6-fold difference). N,6-Dimethylnaphthalene-2-sulfonamide, bearing a 2-sulfonamide (rather than 1-sulfonamide) and a short N-methyl rather than a long N-aminohexyl chain, occupies a distinct vector in this activity landscape.

Calmodulin PDE SAR
Class-level
W-7 (chlorinated) PDE IC₅₀ 28 μM; W-5 IC₅₀ 240 μM; 8.6-fold difference by halogenation
Substituent-sensitive class; 2-sulfonamide and short N-Me predict distinct activity profile
No direct PDE data for target; requires independent enzymatic testing
Calmodulin antagonism Phosphodiesterase inhibition Structure-activity relationship

Identity vs 6-Amino Analog and Regulatory Status

A critical procurement caveat for this compound is the widespread misassignment of CAS 104295-55-8, which correctly identifies 6-amino-N-methylnaphthalene-2-sulfonamide (C₁₁H₁₂N₂O₂S, MW 236.29, containing a 6-amino group) . The EPA CompTox database confirms CAS 104295-55-8 corresponds to 2-Naphthalenesulfonamide, 6-amino-N-methyl- (DTXSID70888817) [1]. The ECHA C&L Inventory classifies this 6-amino compound under harmonized CLP as Skin Sens. 1 (H317), STOT RE 2 (H373), and Aquatic Chronic 2 (H411) [2]. The target compound N,6-dimethylnaphthalene-2-sulfonamide (C₁₂H₁₃NO₂S, MW 235.3, with a 6-methyl rather than 6-amino group) is structurally distinct and may carry different regulatory obligations; CAS 881287-34-9 has been associated with this structure by at least one supplier . Verification of correct CAS assignment before procurement is essential.

Identity Verification
Specification review
Target: C₁₂H₁₃NO₂S (6-methyl). 6-Amino CAS 104295-55-8: C₁₁H₁₂N₂O₂S, CLP Skin Sens. 1, STOT RE 2
Different elemental composition and regulatory hazard profile; misassignment risk
Verify CAS 881287-34-9 via NMR/LCMS before procurement
Chemical identity verification Regulatory classification Procurement risk

Scaffold Polypharmacology in Drug Discovery

The naphthalene-2-sulfonamide scaffold has demonstrated activity across multiple therapeutically relevant targets. Naphthalene-1-sulfonamide derivatives have been developed as potent and selective FABP4 inhibitors (compound 16dk binding affinity to FABP4 reported in a structure-based discovery program) [1]. Naphthalene sulfonamide 3 was identified as a selective NaV1.7 inhibitor, with subsequent optimization guided by LogD balancing to reduce biliary clearance while maintaining potency [2]. Naphthalene-2-sulfonamide-based N-propargylpiperidines showed human butyrylcholinesterase (hBChE) inhibition with selectivity over acetylcholinesterase [3]. The Keap1-Nrf2 PPI inhibitory activity of novel naphthalene sulfonamide derivatives (compound 1c, KD2 = 0.119 μM) has been recently reported [4]. This target polypharmacology, coupled with the sensitivity of activity to substitution pattern, supports the inclusion of substitution-diverse naphthalene-2-sulfonamides, including the dual-methylated variant, as distinct entities in screening collections.

Polypharmacology Context
Class-level
Naphthalene-2-sulfonamide scaffold reported active against FABP4, NaV1.7, hBChE, Keap1-Nrf2 across independent studies
Diverse target engagement supports differentiated screening entity selection
Selectivity determined by substitution pattern; no direct target data for this compound
Polypharmacology Carbonic anhydrase FABP4 NaV1.7 Screening library design

Research and Industrial Application Scenarios


Chemical Probe for SAR Expansion Studies

N,6-Dimethylnaphthalene-2-sulfonamide serves as a strategic intermediate probe for expanding structure-activity relationship understanding of the naphthalene-2-sulfonamide scaffold. Its dual methylation pattern fills a substitution gap between N-methyl (CAS 7147-68-4) and 6-methyl (CAS 215958-81-9) mono-substituted analogs, enabling systematic exploration of additive versus synergistic effects of ring and sulfonamide nitrogen methylation on target binding [1]. The estimated logP of 3.7–3.8 places it in a lipophilicity window compatible with cell permeability while remaining below thresholds associated with poor solubility and promiscuous binding .

Polypharmacology Screening Library Application

Given the demonstrated engagement of naphthalene-2-sulfonamides with FABP4, NaV1.7, hBChE, and the Keap1-Nrf2 PPI, inclusion of N,6-dimethylnaphthalene-2-sulfonamide in diversity-oriented screening libraries provides unique chemical matter that probes the effect of dual methylation on selectivity across these targets [1]. The compound's distinct topology from the isomeric N-ethylnaphthalene-2-sulfonamide (CAS 71862-50-5)—identical MW but different atom connectivity—offers orthogonal vectors for target engagement profiling .

Physicochemical Calibration Standard

The compound can serve as a calibrated reference point for physicochemical property prediction validation within the naphthalene-2-sulfonamide chemical series. With a predicted logP of 3.7–3.8 (based on fragment additivity from the parent logP of 0.4 [1] and the N-methyl analog logP of 3.22 ), it provides a mid-range reference between polar (naphthalene-2-sulfonamide) and highly lipophilic derivatives, aiding in the development and validation of in silico ADME models for this chemotype.

Identity Verification and Procurement Reference

Owing to the documented CAS number ambiguity between N,6-dimethylnaphthalene-2-sulfonamide and 6-amino-N-methylnaphthalene-2-sulfonamide (CAS 104295-55-8, a skin sensitizer with harmonized CLP classification [1]), this compound represents a critical case study for establishing rigorous identity verification protocols in chemical procurement. Procurement workflows that include orthogonal confirmation via NMR, LCMS, and verification of the correct CAS (881287-34-9 per supplier records ) are essential to avoid misidentification and ensure appropriate safety handling.

Application
Selection Property
Validation Focus
SAR Expansion Studies
Dual-methyl substitution profile
Additive vs synergistic methylation effects on target binding
Diversity-Oriented Screening
Scaffold polypharmacology context
Selectivity profiling across target families
ADME Model Calibration
Predicted moderate lipophilicity
In silico prediction accuracy for logP and PSA
Procurement Identity Verification
CAS and structural differentiation
Orthogonal NMR and LCMS confirmation
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